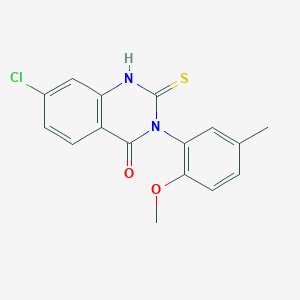

7-chloro-2-mercapto-3-(2-methoxy-5-methylphenyl)quinazolin-4(3H)-one

Description

This compound belongs to the quinazolin-4(3H)-one family, characterized by a bicyclic structure comprising a benzene ring fused to a pyrimidinone ring. Key substituents include:

- 7-Chloro: A chlorine atom at position 7 enhances lipophilicity and influences electronic properties.

- 2-Mercapto: A thiol (-SH) group at position 2, which can participate in hydrogen bonding or redox reactions.

- 3-(2-Methoxy-5-methylphenyl): A substituted phenyl group at position 3, introducing steric bulk and modulating solubility.

Quinazolin-4(3H)-ones are pharmacologically significant, with applications in anticancer, antimicrobial, and central nervous system (CNS) modulation .

Properties

IUPAC Name |

7-chloro-3-(2-methoxy-5-methylphenyl)-2-sulfanylidene-1H-quinazolin-4-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13ClN2O2S/c1-9-3-6-14(21-2)13(7-9)19-15(20)11-5-4-10(17)8-12(11)18-16(19)22/h3-8H,1-2H3,(H,18,22) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZEWPLFAHNGKSHD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)OC)N2C(=O)C3=C(C=C(C=C3)Cl)NC2=S | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13ClN2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

332.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 7-chloro-2-mercapto-3-(2-methoxy-5-methylphenyl)quinazolin-4(3H)-one , also known by its CAS number 790272-32-1 , belongs to the quinazoline family of compounds, which are known for their diverse biological activities. This article explores the biological activity of this specific compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Formula

- Molecular Formula : C16H13ClN2O2S

- Molecular Weight : 332.81 g/mol

- IUPAC Name : 7-chloro-2-mercapto-3-(2-methoxy-5-methylphenyl)quinazolin-4(3H)-one

Structural Characteristics

The structure of the compound includes a quinazoline core substituted with a chloro group, a mercapto group, and a methoxy-methylphenyl moiety. This unique arrangement is believed to contribute to its biological activity.

Antimicrobial Activity

Recent studies have highlighted the compound's potential as an antimicrobial agent. The in vitro evaluation against various bacterial strains demonstrated significant inhibitory effects, suggesting its utility in treating infections caused by resistant pathogens. For instance, a study indicated that derivatives of quinazoline compounds exhibit potent antibacterial activity against Gram-positive and Gram-negative bacteria .

Anticancer Properties

The anticancer potential of 7-chloro-2-mercapto-3-(2-methoxy-5-methylphenyl)quinazolin-4(3H)-one has been investigated through various assays. In particular, it has shown promising results against several cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer). The mechanism of action appears to involve the induction of apoptosis and inhibition of cell proliferation .

Enzyme Inhibition

The compound has also been studied for its inhibitory effects on specific enzymes relevant to disease processes. For example, it was found to inhibit acetylcholinesterase (AChE), which is significant in the context of Alzheimer's disease treatment. The IC50 values obtained from these studies indicate that this compound could serve as a lead for developing new AChE inhibitors .

Molecular Docking Studies

In silico molecular docking studies have been employed to predict the binding affinity of this compound with various biological targets. These studies suggest that the compound binds effectively to active sites of target proteins, which may explain its observed biological activities. The docking results indicated favorable interactions with key residues in the active sites of enzymes involved in cancer and neurodegenerative diseases .

Study 1: Antimicrobial Efficacy

A comprehensive study evaluated the antimicrobial efficacy of several quinazoline derivatives, including 7-chloro-2-mercapto-3-(2-methoxy-5-methylphenyl)quinazolin-4(3H)-one. The results showed that this compound exhibited a minimum inhibitory concentration (MIC) comparable to standard antibiotics, highlighting its potential as an alternative antimicrobial agent .

Study 2: Anticancer Activity

In a comparative analysis involving multiple quinazoline derivatives, this specific compound was shown to induce cell cycle arrest in cancer cells at lower concentrations than other tested compounds. The study concluded that its unique structural features play a crucial role in enhancing its anticancer properties .

Scientific Research Applications

Structure and Composition

The chemical structure of 7-chloro-2-mercapto-3-(2-methoxy-5-methylphenyl)quinazolin-4(3H)-one can be described as follows:

- Molecular Formula : C14H12ClN3OS

- Molecular Weight : 305.78 g/mol

This compound features a quinazolinone core with a chloro substituent and a mercapto group, which are critical for its biological activity.

Anticancer Activity

Research has shown that quinazolinone derivatives, including 7-chloro-2-mercapto-3-(2-methoxy-5-methylphenyl)quinazolin-4(3H)-one, exhibit significant cytotoxic effects against various cancer cell lines. For instance:

- Cytotoxicity Studies : In vitro studies have demonstrated that related quinazolinone compounds exhibit dose-dependent cytotoxicity against prostate (PC3), breast (MCF-7), and colon (HT-29) cancer cell lines. The IC50 values indicate potent activity, suggesting that modifications to the quinazolinone structure can enhance anticancer efficacy .

Anti-inflammatory Properties

Quinazolinones have been reported to possess anti-inflammatory properties, making them suitable candidates for developing new non-steroidal anti-inflammatory drugs (NSAIDs). The mechanism often involves inhibition of cyclooxygenase enzymes, which play a crucial role in inflammation pathways.

- Analgesic and Anti-inflammatory Activity : Compounds similar to 7-chloro-2-mercapto-3-(2-methoxy-5-methylphenyl)quinazolin-4(3H)-one have been evaluated for their analgesic effects in animal models. Studies indicate that certain derivatives can significantly reduce pain responses comparable to established NSAIDs like diclofenac sodium .

Antibacterial Effects

The antibacterial activity of quinazolinones has also been explored. The introduction of a mercapto group enhances the interaction with bacterial enzymes, potentially leading to increased antibacterial efficacy.

- Synthesis and Testing : Newly synthesized quinazolinone derivatives have shown promising antibacterial activity against various strains of bacteria, indicating their potential use in treating bacterial infections .

Case Study 1: Anticancer Evaluation

In a study assessing the anticancer potential of various quinazolinones, including derivatives of 7-chloro-2-mercapto-3-(2-methoxy-5-methylphenyl)quinazolin-4(3H)-one, researchers found that specific modifications led to enhanced cytotoxicity against MCF-7 cells. The study utilized MTT assays to determine cell viability post-treatment and identified lead compounds with IC50 values as low as 10 µM .

Case Study 2: Anti-inflammatory Activity Assessment

Another study focused on evaluating the anti-inflammatory properties of synthesized quinazolinones through carrageenan-induced paw edema tests in rats. Compounds similar to 7-chloro derivatives demonstrated significant reduction in edema compared to control groups treated with standard anti-inflammatory drugs. The results suggest that these compounds could serve as safer alternatives to traditional NSAIDs .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Position and Functional Group Variations

Compound 6h ():

- Structure : 5-[2-(4-Chlorophenyl)-1,3-benzoxazol-5-yl]-4-(3-methylphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione

- Key Differences: Core structure: Triazole-thione vs. quinazolinone. Substituents: Lacks the 7-chloro and 3-aryl groups.

Compound 6 ():

- Structure: 2-((2,4-Dichlorophenoxy)methyl)-3-hydroxyquinazolin-4(3H)-one

- Key Differences: Position 2: Phenoxymethyl vs. mercapto. Position 3: Hydroxy vs. substituted phenyl. Physicochemical Data:

- Melting point: 221–223°C (higher than typical mercapto derivatives due to hydrogen bonding from -OH).

- IR: Broad -OH stretch at 3423 cm⁻¹, absent in the target compound .

7-Chloro-6-methoxyquinazolin-4(3H)-one ():

- Structure : Chlorine at position 7, methoxy at position 6.

- Key Differences: Position 2: No substituent vs. mercapto. Position 6: Methoxy vs. hydrogen. Similarity Score: 0.75 (CAS similarity algorithm), indicating moderate structural overlap .

Functional Group Replacements

2-Chloro-N-(4-oxoquinazolin-3-yl)acetamides (, Compounds 7a–c):

- Structure : Position 2 features chloroacetamide/propanamide groups instead of mercapto.

- Key Differences: Reactivity: Acetamides undergo hydrolysis more readily than thiols. Spectroscopy: IR peaks at 1725–1730 cm⁻¹ (C=O stretch of amides) vs. 1243 cm⁻¹ (C=S in mercapto derivatives) .

3-Ethylquinazolin-4(3H)-one ():

Pharmacological Implications

- 7-Chloro Substitution: Enhances membrane permeability and resistance to metabolic degradation, a feature shared with anticancer quinazolinones like gefitinib analogs .

- 2-Mercapto vs. 2-Methyl : Thiol groups improve metal-binding capacity (e.g., for enzyme inhibition) but may reduce stability compared to methyl groups .

- 3-Aryl Groups: Bulky substituents at position 3 (e.g., 2-methoxy-5-methylphenyl) can sterically hinder interactions with target proteins, as seen in CNS-active benzoquinazolinones () .

Q & A

Basic: What synthetic methodologies are recommended for synthesizing 7-chloro-2-mercapto-3-(2-methoxy-5-methylphenyl)quinazolin-4(3H)-one?

Methodological Answer:

The synthesis of quinazolinone derivatives typically involves cyclization reactions. For example:

- Step 1 : Start with 2-aminobenzoic acid derivatives. Introduce chloro and mercapto groups via nucleophilic substitution or thiolation reactions using reagents like PCl₅ or Lawesson’s reagent.

- Step 2 : Attach the 2-methoxy-5-methylphenyl group through a Mannich reaction or Ullmann coupling.

- Step 3 : Cyclize intermediates under acidic or basic conditions (e.g., acetic acid or NaOH) to form the quinazolinone core.

Reference : Similar protocols for 7-chloro-2-methylquinazolin-4(3H)-one synthesis involved cyclization of 3-amino precursors with acetic anhydride .

Table 1 : Key Reaction Conditions for Quinazolinone Synthesis

| Step | Reagents/Conditions | Yield (%) | Reference |

|---|---|---|---|

| Thiolation | Lawesson’s reagent, toluene, reflux | 65–75 | |

| Cyclization | Acetic acid, 120°C, 6h | 80–85 |

Basic: How can spectroscopic techniques validate the structure of this compound?

Methodological Answer:

- IR Spectroscopy : Confirm the presence of C=O (1650–1700 cm⁻¹) and S-H (2550–2600 cm⁻¹) stretches.

- ¹H/¹³C NMR : Identify aromatic protons (δ 6.5–8.0 ppm) and substituents (e.g., methoxy at δ 3.8–4.0 ppm). For the mercapto group, use deuterated DMSO to observe exchangeable protons.

- Elemental Analysis : Verify %C, %H, %N, and %S with <0.4% deviation from theoretical values.

Reference : Structural elucidation of analogous compounds relied on spectral data and elemental analysis .

Basic: What biological activities have been reported for quinazolinone derivatives?

Methodological Answer:

Quinazolinones exhibit antimicrobial, anticancer, and anti-inflammatory properties. For example:

- Antibacterial Assays : Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains using MIC (Minimum Inhibitory Concentration) protocols.

- Mechanistic Studies : Evaluate enzyme inhibition (e.g., DNA gyrase) via fluorometric assays.

Reference : 7-Chloro-2-methylquinazolin-4(3H)-one showed moderate activity against B. subtilis .

Advanced: How can researchers address contradictions in reaction pathways (e.g., unexpected cyclization products)?

Methodological Answer:

- Mechanistic Probes : Use isotopic labeling (e.g., ¹⁵N) or trapping experiments to identify intermediates.

- Computational Modeling : Apply DFT calculations to compare energy barriers of competing pathways.

Reference : A study on 2-hydrazinoquinazolinones revealed unexpected triazoloquinazolinone formation due to preferential cyclization over pyrazole synthesis .

Advanced: What computational strategies predict electronic properties and reactivity?

Methodological Answer:

- DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to analyze HOMO-LUMO gaps and charge distribution.

- Molecular Docking : Use software like MOE (Molecular Operating Environment) to simulate interactions with biological targets (e.g., bacterial enzymes).

Reference : Crystal structure and DFT analysis of a triazoloquinazolinone validated its electronic properties .

Table 2 : Computational Parameters for Quinazolinone Derivatives

| Property | Method | Basis Set | Software |

|---|---|---|---|

| HOMO-LUMO | DFT | 6-31G(d) | Gaussian 09 |

| Docking | LigandFit | — | MOE |

Advanced: How to optimize substituents for enhanced bioactivity?

Methodological Answer:

- SAR Studies : Systematically vary substituents (e.g., methoxy, chloro) and measure activity trends.

- QSAR Modeling : Develop regression models using descriptors like logP, polarizability, and Hammett constants.

Reference : Substitution at the 3-position with aromatic groups improved antimicrobial activity in related quinazolinones .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.